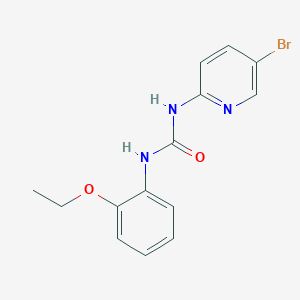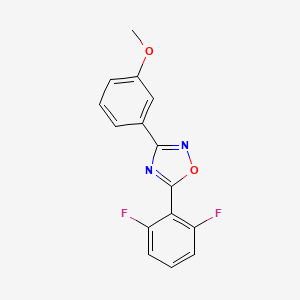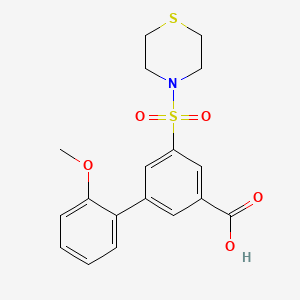
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties, such as anticancer and anti-inflammatory activities.
作用機序
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation. This compound binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. This compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for further development as an anticancer and anti-inflammatory agent.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has several advantages for lab experiments, such as its high potency and selectivity towards CK2, its low toxicity towards normal cells, and its ability to inhibit cancer cell growth and inflammation. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the development of N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea as a potential therapeutic agent. One direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the development of this compound derivatives with improved pharmacological properties is also a promising direction for future research.
Conclusion
In conclusion, this compound is a promising synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It exhibits anticancer and anti-inflammatory activities by inhibiting the activity of protein kinase CK2. This compound has several advantages for lab experiments, such as its high potency and selectivity towards CK2, but also has some limitations, such as its poor solubility in aqueous solutions. There are several future directions for the development of this compound as a potential therapeutic agent, including optimization of its chemical structure and investigation of its potential applications in other diseases.
合成法
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea can be synthesized by reacting 5-bromo-2-pyridinylamine with 2-ethoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction yields a white crystalline powder, which can be purified by recrystallization. The chemical structure of this compound can be confirmed by various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-(5-bromo-2-pyridinyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cells, such as breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-2-20-12-6-4-3-5-11(12)17-14(19)18-13-8-7-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCIPFIGGQTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-({[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]amino}carbonyl)-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5322322.png)
![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)
amine hydrochloride](/img/structure/B5322324.png)

![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)


![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)
![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![2-(3-bromophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322399.png)